2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide
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Overview
Description
2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, substituted with a dimethylphenyl group and a methoxybenzyl acetamide moiety, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide typically involves multi-step organic reactions The initial step often includes the formation of the pyridazinone core through cyclization reactions involving hydrazine derivatives and diketones
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Scientific Research Applications
2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide shares similarities with other pyridazinone derivatives, such as:
- 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide
- 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-ethoxybenzyl)acetamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-15-4-7-18(12-16(15)2)20-10-11-22(27)25(24-20)14-21(26)23-13-17-5-8-19(28-3)9-6-17/h4-12H,13-14H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IETXTMMNRQPSIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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